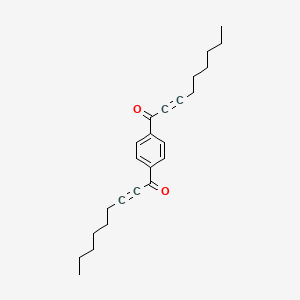
2-Nonyn-1-one, 1,1'-(1,4-phenylene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- is a chemical compound with a unique structure that includes a nonynone group and a phenylene bis linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- typically involves the reaction of nonynone derivatives with phenylene bis compounds. One common method includes the condensation of 1,4-phenylenediamine with nonynone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nonynone group to an alcohol or alkane.
Substitution: The phenylene bis linkage allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under specific conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylene derivatives.
Aplicaciones Científicas De Investigación
2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the application and the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1,1’-(1,4-phenylene)bis-
- 2-Propyn-1-one, 1,1’-(1,4-phenylene)bis-
- 1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-
Uniqueness
2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- is unique due to its nonynone group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different set of properties and reactivity patterns, making it valuable for specific research and industrial purposes.
Propiedades
Número CAS |
603126-36-9 |
|---|---|
Fórmula molecular |
C24H30O2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
1-(4-non-2-ynoylphenyl)non-2-yn-1-one |
InChI |
InChI=1S/C24H30O2/c1-3-5-7-9-11-13-15-23(25)21-17-19-22(20-18-21)24(26)16-14-12-10-8-6-4-2/h17-20H,3-12H2,1-2H3 |
Clave InChI |
HGPZKFBXSGTKFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC(=O)C1=CC=C(C=C1)C(=O)C#CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)


![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)
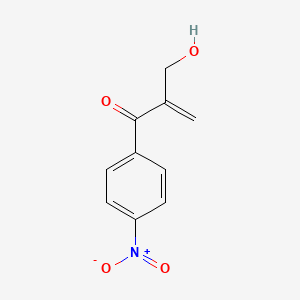
![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)
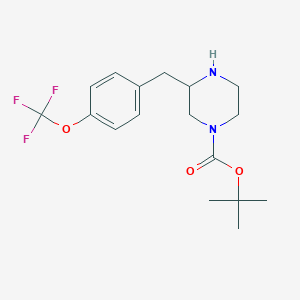
![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)
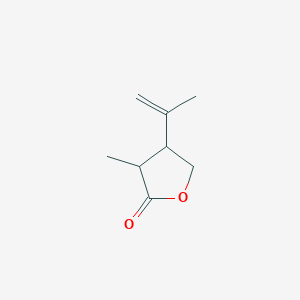
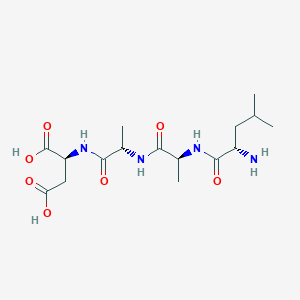
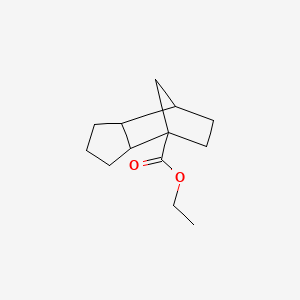
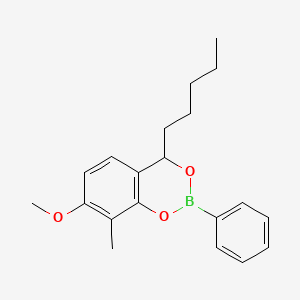
![Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12596761.png)
